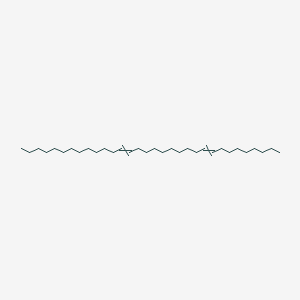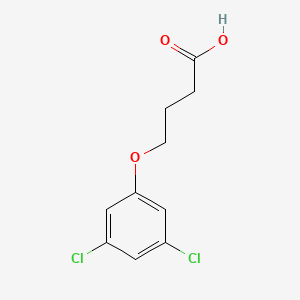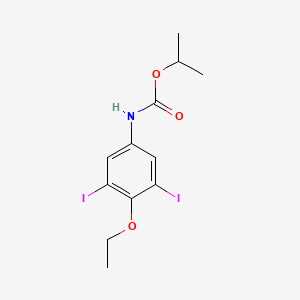
Propan-2-yl (4-ethoxy-3,5-diiodophenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propan-2-yl (4-ethoxy-3,5-diiodophenyl)carbamate is a chemical compound known for its unique structure and properties It consists of a carbamate group attached to a phenyl ring substituted with ethoxy and diiodo groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl (4-ethoxy-3,5-diiodophenyl)carbamate typically involves the reaction of 4-ethoxy-3,5-diiodophenol with isopropyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Propan-2-yl (4-ethoxy-3,5-diiodophenyl)carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The diiodo groups on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the ethoxy and carbamate groups.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and isopropyl alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides. Conditions typically involve the use of a polar aprotic solvent and a base.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or lithium aluminum hydride can be used for these reactions.
Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the carbamate group.
Major Products Formed
Substitution Reactions: Products include substituted phenyl carbamates with various functional groups replacing the diiodo groups.
Oxidation and Reduction: Products include oxidized or reduced forms of the original compound, depending on the specific reaction.
Hydrolysis: The major products are 4-ethoxy-3,5-diiodophenol and isopropyl alcohol.
Aplicaciones Científicas De Investigación
Propan-2-yl (4-ethoxy-3,5-diiodophenyl)carbamate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where carbamate derivatives have shown efficacy.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Propan-2-yl (4-ethoxy-3,5-diiodophenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The ethoxy and diiodo groups may also contribute to the compound’s overall reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
- Propan-2-yl (4-ethoxy-3,5-dimethoxyphenyl)carbamate
- Propan-2-yl (4-ethoxy-3,5-diethylphenyl)carbamate
Comparison
Compared to similar compounds, Propan-2-yl (4-ethoxy-3,5-diiodophenyl)carbamate is unique due to the presence of diiodo groups, which significantly influence its reactivity and potential applications. The diiodo groups make it more suitable for specific substitution reactions and may enhance its biological activity compared to compounds with different substituents.
Propiedades
Número CAS |
84971-34-6 |
|---|---|
Fórmula molecular |
C12H15I2NO3 |
Peso molecular |
475.06 g/mol |
Nombre IUPAC |
propan-2-yl N-(4-ethoxy-3,5-diiodophenyl)carbamate |
InChI |
InChI=1S/C12H15I2NO3/c1-4-17-11-9(13)5-8(6-10(11)14)15-12(16)18-7(2)3/h5-7H,4H2,1-3H3,(H,15,16) |
Clave InChI |
ARSAHOKSYTWJNT-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C(C=C1I)NC(=O)OC(C)C)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


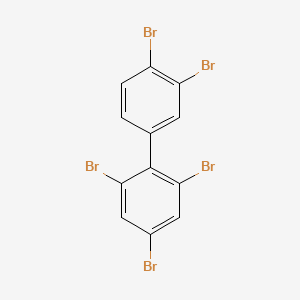
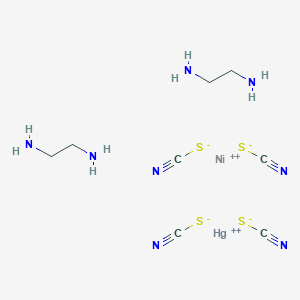
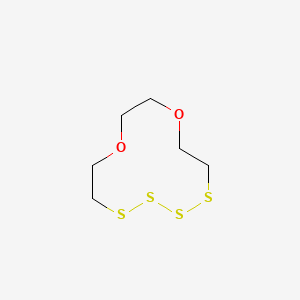
![4-{(E)-[4-(Octadecyloxy)phenyl]diazenyl}benzoic acid](/img/structure/B14424688.png)
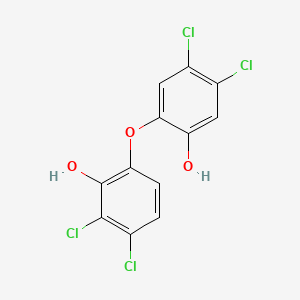
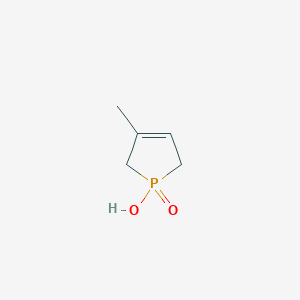
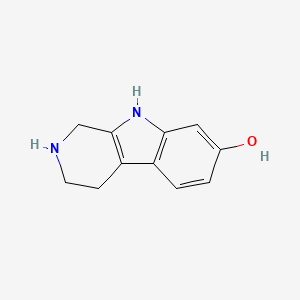
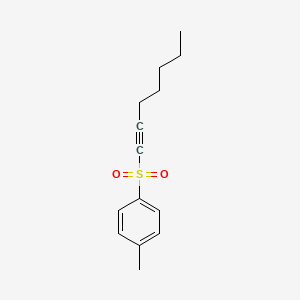
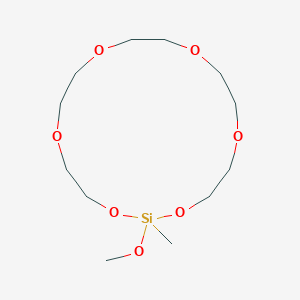
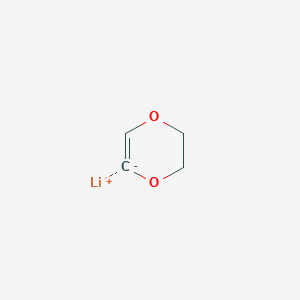
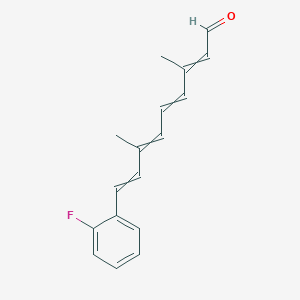
![Tricyclo[5.3.0.0(2.6)]deca-1(7)-ene](/img/structure/B14424714.png)
